molecular formula C17H20N2 B3883279 N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine

N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Cat. No.: B3883279
M. Wt: 252.35 g/mol
InChI Key: SVKRWRABEJYVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

Mechanism of Action

N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine exerts its biological effects by inhibiting the activity of this compoundβ, a key regulator of various signaling pathways involved in cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting this compoundβ, this compound can modulate the activity of downstream signaling pathways and affect cellular processes such as apoptosis, cell proliferation, and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological context in which it is applied. In general, this compound has been shown to have neuroprotective, anti-inflammatory, and anti-cancer effects. It can also improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine in lab experiments is its potent inhibitory activity against this compoundβ, which allows for the modulation of downstream signaling pathways and cellular processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine. One area of interest is the development of more selective this compoundβ inhibitors that can minimize off-target effects. Another potential direction is the investigation of the therapeutic potential of this compound in various disease models, including neurodegenerative disorders, cancer, and diabetes. Additionally, further studies are needed to elucidate the specific downstream signaling pathways and cellular processes affected by this compound and to optimize its dosage and delivery methods for potential clinical applications.

Scientific Research Applications

N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine has been extensively studied in various scientific fields, including neuroscience, cancer research, and diabetes research. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-11-19(13-16-8-6-10-18-12-16)14-17-9-5-4-7-15(17)2/h3-10,12H,1,11,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKRWRABEJYVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC=C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 3
Reactant of Route 3
N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 4
Reactant of Route 4
N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 5
Reactant of Route 5
N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Reactant of Route 6
Reactant of Route 6
N-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)prop-2-en-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.